3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
CAS No.:
Cat. No.: VC15023656
Molecular Formula: C22H17N3O3
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17N3O3 |
|---|---|
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 3'-(4-methoxyphenyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione |
| Standard InChI | InChI=1S/C22H17N3O3/c1-28-15-12-10-14(11-13-15)25-20(26)16-6-2-4-8-18(16)24-22(25)17-7-3-5-9-19(17)23-21(22)27/h2-13,24H,1H3,(H,23,27) |
| Standard InChI Key | PUEVAKKFBSAJDM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
3'-(4-Methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is defined by the molecular formula C₂₂H₁₇N₃O₃ and a molecular weight of 371.4 g/mol. The spiro configuration arises from the fusion of a 1'H-indole-3,2'-quinazoline core, with the quinazoline ring system adopting a dione configuration at positions 2 and 4'. The 4-methoxyphenyl group at the 3' position introduces steric bulk and electronic modulation, potentially enhancing biomolecular interactions (Fig. 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₇N₃O₃ |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 3'-(4-Methoxyphenyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione |
| CAS Registry Number | Not available |
Stereoelectronic Features
The spiro junction at C3 of the indole and C2' of the quinazoline imposes significant conformational constraints, reducing rotational freedom and stabilizing a non-planar geometry. Density functional theory (DFT) studies of analogous spiro compounds suggest that the methoxyphenyl group adopts a pseudo-axial orientation to minimize steric clashes with the quinazoline ring. The electron-donating methoxy group enhances π-π stacking potential with aromatic residues in enzyme active sites, a feature exploited in kinase inhibitor design .
Synthesis and Reaction Optimization
Multicomponent Condensation Approaches
A primary synthesis route involves the condensation of 2-aminobenzamide derivatives with isatin analogs in the presence of Lewis acid catalysts. For example, KAl(SO₄)₂·12H₂O (alum) in ethanol under reflux facilitates the formation of the spiro[indole-3,2'-quinazoline] scaffold, achieving yields of 68–82% . The methoxyphenyl group is introduced via a Suzuki-Miyaura coupling at the penultimate step, using palladium catalysts and 4-methoxyphenylboronic acid.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 2-Aminobenzamide, isatin, alum/EtOH, Δ | 75 | |
| 2 | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane | 65 |
Superacid-Catalyzed Cyclization
Hypothesized Biological Activities
Enzyme Inhibition Mechanisms
Spiroquinuclidine analogs demonstrate inhibitory activity against DNA gyrase and topoisomerase IV—key targets in fluoroquinolone antibiotics . Molecular docking simulations suggest that the spiro core occupies the ATP-binding pocket of gyrase B, while the methoxyphenyl group stabilizes interactions via hydrophobic contacts .
Comparative Analysis with Analogous Spiro Compounds
Structural Analogues and Activity Trends
Replacing the 4-methoxyphenyl group with trifluoromethyl (as in CAS 73391-27-2) enhances metabolic stability but reduces aqueous solubility. Conversely, unsubstituted phenyl derivatives (CAS 17430-12-5) show weaker antimicrobial efficacy, underscoring the methoxy group’s role in target engagement.
Table 3: Structure-Activity Relationships in Spiroquinazolines
| Compound | Substituent | MIC (S. aureus) | Solubility (mg/mL) |
|---|---|---|---|
| 3'-(4-Methoxyphenyl) | -OCH₃ | Pending | 0.12 (predicted) |
| 3'-(Trifluoromethyl) | -CF₃ | 65 µg/mL | 0.08 |
| 3'-Phenyl | -H | >100 µg/mL | 0.15 |
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